molecular formula C12H20F2N2O2 B13061139 tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate

tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13061139
M. Wt: 262.30 g/mol
InChI Key: ZELAEIYTTPAATB-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate is an organic compound with the molecular formula C12H20F2N2O2. This compound is characterized by its spirocyclic structure, which includes a diazaspiro ring system and two fluorine atoms. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4,4-difluoro-1,7-diazaspiro[4The synthesis typically starts with the preparation of the diazaspiro intermediate, followed by fluorination and esterification reactions .

Industrial Production Methods

While specific industrial production methods for tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents such as potassium permanganate (KMnO4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield partially or fully reduced derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic ring .

Scientific Research Applications

tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and spirocyclic structure contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H20F2N2O2

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-5-11(8-16)12(13,14)4-6-15-11/h15H,4-8H2,1-3H3

InChI Key

ZELAEIYTTPAATB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CCN2)(F)F

Origin of Product

United States

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